molecular formula C8H20ClNO B11998724 O-Octylhydroxylamine hydrochloride CAS No. 62177-26-8

O-Octylhydroxylamine hydrochloride

Cat. No.: B11998724
CAS No.: 62177-26-8
M. Wt: 181.70 g/mol
InChI Key: PQDRKONUOMNIDM-UHFFFAOYSA-N
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Description

O-Octylhydroxylamine hydrochloride: is an organic compound with the molecular formula C8H20ClNO . It is a derivative of hydroxylamine, where the hydroxyl group is substituted with an octyl group. This compound is typically used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Octylhydroxylamine hydrochloride typically involves the alkylation of hydroxylamine with an octyl halide. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous stirring and controlled temperature to maintain the reaction rate and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: O-Octylhydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed:

    Oxidation: Nitroso compounds.

    Reduction: Primary amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

O-Octylhydroxylamine hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It is used in biochemical assays to study enzyme activities and protein modifications.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-Octylhydroxylamine hydrochloride involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. It can form covalent bonds with electrophilic centers in other molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

  • O-Methylhydroxylamine hydrochloride
  • O-Benzylhydroxylamine hydrochloride
  • O-Ethylhydroxylamine hydrochloride

Comparison: O-Octylhydroxylamine hydrochloride is unique due to the presence of the octyl group, which imparts different physical and chemical properties compared to other hydroxylamine derivatives. The longer alkyl chain can influence its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other derivatives may not be as effective.

Properties

62177-26-8

Molecular Formula

C8H20ClNO

Molecular Weight

181.70 g/mol

IUPAC Name

O-octylhydroxylamine;hydrochloride

InChI

InChI=1S/C8H19NO.ClH/c1-2-3-4-5-6-7-8-10-9;/h2-9H2,1H3;1H

InChI Key

PQDRKONUOMNIDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCON.Cl

Origin of Product

United States

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